7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15232544
InChI: InChI=1S/C24H23ClN2O4/c25-17-7-8-19-18(15-17)22(28)20-21(16-5-2-1-3-6-16)27(24(29)23(20)31-19)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2
SMILES:
Molecular Formula: C24H23ClN2O4
Molecular Weight: 438.9 g/mol

7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15232544

Molecular Formula: C24H23ClN2O4

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C24H23ClN2O4
Molecular Weight 438.9 g/mol
IUPAC Name 7-chloro-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H23ClN2O4/c25-17-7-8-19-18(15-17)22(28)20-21(16-5-2-1-3-6-16)27(24(29)23(20)31-19)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2
Standard InChI Key BNTWMTBPYPZMJE-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5

Introduction

7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The molecular structure features a chromeno ring fused with a pyrrole moiety, further substituted by a morpholine group and a chloro atom, contributing to its pharmacological properties.

Synthesis Methods

The synthesis of 7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions. One effective method includes the reaction of 3-formylchromones with isocyanides and azodicarboxylates, leading to the formation of the desired chromeno-pyrrole skeleton. This approach is advantageous due to its high efficiency and the ability to introduce various substituents under mild conditions.

Synthesis MethodReagentsConditions
Multicomponent Reaction3-formylchromones, isocyanides, azodicarboxylatesEthanol or acetonitrile, controlled temperature
One-pot Reaction StrategyVarious starting materialsSolvents like ethanol or acetonitrile, controlled temperature

Chemical Reactivity

The reactivity of this compound is influenced by both electronic effects from the chloro group and steric hindrance from the morpholine substituent. This balance allows for selective reactions under controlled conditions. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl groups in the pyrrole and chromene structures can undergo various reactions such as nucleophilic addition.

Biological Activities and Potential Applications

Research into similar compounds suggests potential applications in treating conditions like cancer or neurological disorders due to their ability to modulate critical biological pathways. The presence of the morpholine group suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

Compound NameStructure FeaturesBiological Activity
7-ChloroquinolineChloro group and quinoline structureAntimicrobial
4-MorpholinoquinolineMorpholine attached to a quinoline coreAnticancer
Chromeno-pyrrole derivativeSimilar chromene-pyrrole frameworkAnti-inflammatory

Analytical Techniques

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into functional groups and structural integrity. These techniques are crucial for confirming the structure and purity of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator